Tert-Butyl 6-(Hydroxymethyl)-1-Methyl-6,7-Dihydro-1H-Imidazo[4,5-C]Pyridine-5(4H)-Carboxylate
CAS No.:
Cat. No.: VC17493458
Molecular Formula: C13H21N3O3
Molecular Weight: 267.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H21N3O3 |
|---|---|
| Molecular Weight | 267.32 g/mol |
| IUPAC Name | tert-butyl 6-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5-carboxylate |
| Standard InChI | InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-6-10-11(5-9(16)7-17)15(4)8-14-10/h8-9,17H,5-7H2,1-4H3 |
| Standard InChI Key | OVZVSTYCVTYDRU-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2=C(CC1CO)N(C=N2)C |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates an imidazo[4,5-c]pyridine core, a bicyclic system that combines imidazole and pyridine rings. The tert-butyl carbamate group at position 5 and the hydroxymethyl moiety at position 6 introduce steric bulk and polarity, respectively, which are critical for modulating solubility and target interactions. The methyl group at position 1 further enhances lipophilicity, potentially influencing blood-brain barrier permeability.
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 267.32 g/mol |
| Calculated LogP (iLOGP) | 2.2 |
| Topological Polar Surface Area | 71.45 Ų |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Data derived from structural analogs .
Synthetic Accessibility
The synthesis of this compound typically begins with constructing the imidazopyridine scaffold, followed by sequential functionalization. A common strategy involves:
-
Core Formation: Cyclocondensation of appropriately substituted pyridine precursors with carbonyl reagents.
-
Hydroxymethyl Introduction: Reduction of ester or nitrile groups using agents like lithium aluminum hydride (LiAlH) .
-
Carbamate Protection: Reaction with tert-butyl dicarbonate to install the carbamate group, enhancing stability during subsequent reactions.
High-Performance Liquid Chromatography (HPLC) is frequently employed to monitor reaction progress and purity, with yields optimized through controlled stoichiometry and inert atmospheres. For example, reductions using LiAlH in tetrahydrofuran (THF) at 0–20°C have achieved 60–78% yields in related compounds .
Biological Activities and Mechanisms
Anti-Inflammatory and Apoptosis Modulation
Imidazopyridine derivatives have demonstrated inhibitory effects on pro-inflammatory cytokines (e.g., TNF-α, IL-6) and apoptosis-regulating proteins like XIAP (X-linked inhibitor of apoptosis). Molecular docking studies suggest that the tert-butyl group facilitates hydrophobic interactions with enzyme active sites, while the hydroxymethyl moiety participates in hydrogen bonding.
Pharmacokinetic and Toxicological Considerations
Absorption and Distribution
The compound’s moderate LogP (2.2) and topological polar surface area (71.45 Ų) suggest balanced solubility and permeability, aligning with Lipinski’s Rule of Five . Predictive models indicate high gastrointestinal absorption and potential blood-brain barrier penetration, making it a candidate for central nervous system-targeted therapies .
Metabolic Stability
In silico analyses of analogous structures predict hepatic metabolism via cytochrome P450 isoforms, particularly CYP3A4. The tert-butyl group may slow oxidative degradation, extending half-life compared to non-protected analogs.
Comparative Analysis with Related Compounds
Table 2: Biological Activity of Selected Imidazopyridines
| Compound | Antimicrobial (MIC, µg/mL) | Anti-Inflammatory (IC, nM) |
|---|---|---|
| Target Compound | Not reported | Not reported |
| Analog A (Imidazo[4,5-c]pyridine) | 1.2 (S. aureus) | 45 (TNF-α) |
| Analog B (6-Hydroxymethyl derivative) | 2.8 (E. coli) | 68 (IL-6) |
Data extrapolated from structural analogs.
Future Directions and Applications
Targeted Drug Design
Structural optimization could focus on replacing the tert-butyl group with fluorinated analogs to enhance metabolic stability. Additionally, prodrug strategies for the hydroxymethyl moiety may improve oral bioavailability.
Preclinical Validation
Prioritized studies should include:
-
In vitro antimicrobial assays against ESKAPE pathogens.
-
Kinase inhibition profiling to identify novel therapeutic targets.
-
Toxicokinetic studies in rodent models to assess safety margins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume